Welcome to the BenchChem Online Store!
molecular formula C21H23Cl2NO2 B8455281 Methanone, [(3S)-3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)-1-piperidinyl]phenyl-

Methanone, [(3S)-3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)-1-piperidinyl]phenyl-

Cat. No. B8455281
M. Wt: 392.3 g/mol
InChI Key: ZVXIJDOZQZFOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06602886B2

Procedure details

Diisopropylethylamine(5.7 mL, 3.27 mmol, 5.0 eq) was added to a mixture of camphorsulfonate salt (9) (3.4 g, 6.53 mmol) in CH2Cl2 (21 mL, 0.3 M) and followed by dropwise addition of PhCOCl (0.83 mL, 7.19 mmol, 1.1 eq). The solution was stirred at room temperature for 1 hour. The reacting mixture was diluted with CH2Cl2 (200 mL) and washed with brine, 1 M KHSO4, and saturated NaHCO3 then dried over MgSO4. The concentrated crude oil was purified by flash chromatography (CH2Cl2-MeOH/95:5) to give white solid (2.30 g, 89.8%).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
camphorsulfonate salt
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
89.8%

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.CC1(C)C2CC[C@@]1(CS([O:23][CH2:24][CH2:25][CH2:26][C@@:27]1([C:33]3[CH:38]=[CH:37][C:36]([Cl:39])=[C:35]([Cl:40])[CH:34]=3)[CH2:32][CH2:31][CH2:30][NH:29][CH2:28]1)(=O)=O)C(=O)C2.[C:42]1([C:48](Cl)=[O:49])[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1>C(Cl)Cl>[Cl:40][C:35]1[CH:34]=[C:33]([C:27]2([CH2:26][CH2:25][CH2:24][OH:23])[CH2:32][CH2:31][CH2:30][N:29]([C:48]([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)=[O:49])[CH2:28]2)[CH:38]=[CH:37][C:36]=1[Cl:39]

Inputs

Step One
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
camphorsulfonate salt
Quantity
3.4 g
Type
reactant
Smiles
CC1([C@@]2(C(CC1CC2)=O)CS(=O)(=O)OCCC[C@@]2(CNCCC2)C2=CC(=C(C=C2)Cl)Cl)C
Name
Quantity
21 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.83 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine, 1 M KHSO4, and saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The concentrated crude oil
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (CH2Cl2-MeOH/95:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CN(CCC1)C(=O)C1=CC=CC=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 89.8%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06602886B2

Procedure details

Diisopropylethylamine(5.7 mL, 3.27 mmol, 5.0 eq) was added to a mixture of camphorsulfonate salt (9) (3.4 g, 6.53 mmol) in CH2Cl2 (21 mL, 0.3 M) and followed by dropwise addition of PhCOCl (0.83 mL, 7.19 mmol, 1.1 eq). The solution was stirred at room temperature for 1 hour. The reacting mixture was diluted with CH2Cl2 (200 mL) and washed with brine, 1 M KHSO4, and saturated NaHCO3 then dried over MgSO4. The concentrated crude oil was purified by flash chromatography (CH2Cl2-MeOH/95:5) to give white solid (2.30 g, 89.8%).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
camphorsulfonate salt
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
89.8%

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.CC1(C)C2CC[C@@]1(CS([O:23][CH2:24][CH2:25][CH2:26][C@@:27]1([C:33]3[CH:38]=[CH:37][C:36]([Cl:39])=[C:35]([Cl:40])[CH:34]=3)[CH2:32][CH2:31][CH2:30][NH:29][CH2:28]1)(=O)=O)C(=O)C2.[C:42]1([C:48](Cl)=[O:49])[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1>C(Cl)Cl>[Cl:40][C:35]1[CH:34]=[C:33]([C:27]2([CH2:26][CH2:25][CH2:24][OH:23])[CH2:32][CH2:31][CH2:30][N:29]([C:48]([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)=[O:49])[CH2:28]2)[CH:38]=[CH:37][C:36]=1[Cl:39]

Inputs

Step One
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
camphorsulfonate salt
Quantity
3.4 g
Type
reactant
Smiles
CC1([C@@]2(C(CC1CC2)=O)CS(=O)(=O)OCCC[C@@]2(CNCCC2)C2=CC(=C(C=C2)Cl)Cl)C
Name
Quantity
21 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.83 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine, 1 M KHSO4, and saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The concentrated crude oil
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (CH2Cl2-MeOH/95:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CN(CCC1)C(=O)C1=CC=CC=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 89.8%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.